molecular formula C38H28N2 B3048637 N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine CAS No. 177799-11-0

N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine

Cat. No. B3048637
M. Wt: 512.6 g/mol
InChI Key: RZGMFRRDBNHLJU-UHFFFAOYSA-N
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Description

N9,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine (TAD) is a green fluorescent emitter that includes anthracene and diphenylamine moiety . It has a molecular formula of C38H28N2 and a molecular weight of 512.6 g/mol.


Synthesis Analysis

TAD is synthesized using anthracene as a central core and introducing a methyl group and tert-butyl group at various positions as a diphenylamine group . The introduction of the methyl groups to the diphenylamine is done to prevent molecular aggregation of the dopant and reduce self-quenching through steric hindrance of the molecular structure .


Molecular Structure Analysis

The molecular structure of TAD is characterized by the presence of anthracene and diphenylamine moieties . The introduction of methyl groups to the diphenylamine moiety helps to prevent molecular aggregation of the dopant and reduce self-quenching through steric hindrance .


Chemical Reactions Analysis

The chemical reactions involving TAD are primarily related to its use as a green fluorescent dopant in organic light-emitting diodes (OLEDs) . In the context of OLEDs, TAD is used as a dopant, and its electroluminescence properties are evaluated .


Physical And Chemical Properties Analysis

TAD exhibits excellent photoluminescence properties. In solution state, the photoluminescence (PL) maximum wavelength is 508 nm . In film state, the PL maximum wavelength is 518 nm . In electroluminescence (EL) spectra, the EL maximum wavelength of TAD is 508 nm .

Scientific Research Applications

Photoinduced Intramolecular Charge Transfer

The compound N9,N9,N10,N10-Tetraphenylanthracene-9,10-diamine (hereafter referred to as Tetraphenylanthracene-diamine) is investigated in the context of photoinduced intramolecular charge transfer. Triarylamines like Tetraphenylanthracene-diamine exhibit a strong bathochromic shift in fluorescence spectra in higher polarity solvents. This characteristic is associated with photoinduced, transient intramolecular charge transfer, potentially useful in developing new photophysical systems (Chudomel et al., 2011).

Electroluminescent Properties in Organic Light-Emitting Devices

Tetraphenylanthracene-diamine derivatives have been synthesized for use as dopants in Organic Light-Emitting Devices (OLEDs). The alteration in the photophysical properties by functional groups at the 9,10-positions of the anthracene unit has shown significant effects on the performance of OLEDs. The effectiveness of these compounds as dopants in OLEDs indicates their potential in advanced display technologies (Yu et al., 2011).

Application in Fluorescent Mixed Ligand Copper(II) Complexes

Tetraphenylanthracene-diamine and its derivatives are used in the synthesis of fluorescent mixed ligand copper(II) complexes. These complexes have been studied for their potential in DNA binding, nuclease activity, and cytotoxicity, indicating their possible application in biomedical research and drug development (Jaividhya et al., 2015).

Impact on Piezofluorochromic Properties

The modification of anthracene derivatives, such as Tetraphenylanthracene-diamine, with different alkyl chain lengths influences their piezofluorochromic properties. The study of such derivatives reveals insights into the effect of molecular structure alteration on solid-state fluorescence, which is important for the development of novel optical materials (Zheng et al., 2014).

Redoximetric Titration in Non-Aqueous Media

Anthracene derivatives, including Tetraphenylanthracene-diamine, have been subject to redoximetric titrations with manganese(III) acetate in glacial acetic acid. These studies provide valuable data for understanding the redox behavior of anthracene-based compounds in non-aqueous media, essential for various chemical and analytical applications (Gündüz et al., 1989).

Synthesis and Application in Nanocomposites

Tetraphenylanthracene-diamine has been used in the synthesis of novel epoxy nanocomposites. These materials are evaluated for their suitability in aerospace and high-performance applications, focusing on their mechanical, thermal, and electrical properties (Meenakshi et al., 2011).

properties

IUPAC Name

9-N,9-N,10-N,10-N-tetraphenylanthracene-9,10-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2/c1-5-17-29(18-6-1)39(30-19-7-2-8-20-30)37-33-25-13-15-27-35(33)38(36-28-16-14-26-34(36)37)40(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZGMFRRDBNHLJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)N(C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80573843
Record name N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine

CAS RN

177799-11-0
Record name N~9~,N~9~,N~10~,N~10~-Tetraphenylanthracene-9,10-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80573843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Preparation analogous to Example 20a. Instead of 76.0 g (211 mmol) of dibromopyrene (isomer mixture) and 94.7 g (480 mmol) of bis(4-methylphenyl)amine, 70.9 g (211 mmol) of 9,10-dibromoanthracene and 81.2 g (480 mmol) of diphenylamine are used. Yield: 86.2 g (168 mmol), 79.7% of theory; purity 99% according to 1H-NMR.
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
94.7 g
Type
reactant
Reaction Step Two
Quantity
70.9 g
Type
reactant
Reaction Step Three
Quantity
81.2 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Jung, J Ryu, S Kang, H Lee… - Journal of Nanoscience …, 2019 - ingentaconnect.com
We have synthesized green fluorescent emitters of N 9,N 9,N 10,N 10-tetraphenylanthracene-9,10-diamine (TAD) and N 9,N 9,N 10,N 10-tetra-o-tolylanthracene-9,10-diamine (oMe-…
Number of citations: 2 www.ingentaconnect.com
M Cai, D Zhang, L Duan - The Chemical Record, 2019 - Wiley Online Library
Recently, organic light‐emitting diodes (OLEDs) employing thermally activated delayed fluorescence (TADF) materials have aroused huge attention in both academia and industry. …
Number of citations: 45 onlinelibrary.wiley.com
D Zhang, X Song, M Cai, L Duan - Advanced Materials, 2018 - Wiley Online Library
Organic light‐emitting diodes (OLEDs) based on thermally activated delayed fluorescence‐sensitized fluorescence (TSF) offer the possibility of attaining an ultimate high efficiency with …
Number of citations: 180 onlinelibrary.wiley.com
M Li, MY Wang, YF Wang, L Feng… - Angewandte Chemie …, 2021 - Wiley Online Library
A couple of fluorescent enantiomers, which are suitable for the emitters of high‐efficiency TADF‐sensitized CP‐OLEDs, have been developed. The enantiomers show configurational …
Number of citations: 40 onlinelibrary.wiley.com
Y Gawale, R Ansari, KR Naveen, JH Kwon - Frontiers in Chemistry, 2023 - frontiersin.org
Over the decade, there have been developments in purely organic thermally activated delayed fluorescent (TADF) materials for organic light-emitting diodes (OLEDs). However, …
Number of citations: 3 www.frontiersin.org
C Zheng, X Zhang - … Activated Delayed Fluorescence Organic Light-Emitting …, 2022 - Elsevier
Formed between electron-donating and electron-accepting molecules, exciplexes are characterized with intermolecular charge transfer transition and nearly complete separation …
Number of citations: 2 www.sciencedirect.com

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